N'-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS2/c22-12-7-8-16-19(10-12)29-21(24-16)26-25-20(27)14-11-17(18-6-3-9-28-18)23-15-5-2-1-4-13(14)15/h1-11H,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPRSODXRVPVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Synthesis of 2-(thiophen-2-yl)quinoline: This involves the cyclization of 2-aminobenzophenone with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 6-chloro-1,3-benzothiazole with 2-(thiophen-2-yl)quinoline-4-carbohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
PZ-34: (E)-2-(4-Ethoxyphenyl)-N'-(1-(4-(Furan-2-carboxamido)phenyl)ethylidene)quinoline-4-carbohydrazide
- Structure: Shares the quinoline-4-carbohydrazide core but substitutes the benzothiazole group with a furan-carboxamide moiety.
- Activity : Demonstrated efficacy in reversing multidrug resistance in cancer cells by inhibiting ABCG2 efflux pumps .
- Key Difference : Replacement of the chloro-benzothiazole with a furan derivative reduces structural rigidity but enhances solubility.
N'-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Structure: Replaces the quinoline-carbohydrazide with a chromene-carboxamide group.
- Activity: Not explicitly reported, but chromene derivatives are known for anti-inflammatory and anticancer properties .
- Key Difference : The carboxamide linkage (vs. carbohydrazide) may alter hydrogen-bonding interactions and bioavailability.
Analogues with Thiophene and Chloro-Substituents
N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide
- Structure: Contains a tetrahydroimidazo-benzothiazole core instead of quinoline.
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas
- Structure: Urea-linked benzothiazole derivatives with azetidinone rings.
- Activity : Compounds with 6-F or 6-CH₃ substituents on benzothiazole showed 100% protection in anticonvulsant MES models, outperforming phenytoin .
- Key Difference : Urea linkages improve metabolic stability compared to carbohydrazides but may reduce solubility.
Functional Analogues with Anticancer Activity
Benzothiophene Acrylonitrile Derivatives (e.g., Compound 31–33)
- Structure : Benzothiophene-acrylonitrile hybrids with methoxy-substituted phenyl groups.
- Activity : GI50 values <10 nM against 60 cancer cell lines; overcome P-glycoprotein-mediated drug resistance .
- Key Difference : The acrylonitrile group enhances electrophilicity, enabling covalent binding to cellular targets.
Mechanistic and Structural Insights
- Role of Chloro-Substituents : The 6-Cl group on benzothiazole enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding .
- Thiophene vs. Furan : Thiophene’s sulfur atom contributes to π-stacking interactions, while furan’s oxygen enhances solubility but reduces aromaticity .
- Carbohydrazide vs. Carboxamide : Carbohydrazides offer flexibility for Schiff base formation, enabling dynamic interactions with biological targets, whereas carboxamides provide rigidity and stability .
Biological Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a quinoline moiety with a benzothiazole and thiophene ring. The presence of chlorine and nitrogen-containing functional groups enhances its reactivity and biological interaction potential.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12ClN3OS |
| Molecular Weight | 319.79 g/mol |
Antimicrobial Activity
Research has shown that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have indicated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported at concentrations as low as 10 µg/mL, showcasing its potency.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 15.8 |
| HeLa (Cervical) | 10.3 |
In vitro assays demonstrated that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways. This mechanism was further corroborated by flow cytometry analyses showing increased annexin V staining in treated cells.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzothiazole compounds, including our target compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
Study 2: Anticancer Mechanism
In another study focusing on the anticancer mechanisms of quinoline derivatives, it was found that this compound effectively inhibited tumor growth in xenograft models. The study highlighted its ability to modulate key signaling pathways involved in cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
